molecular formula C11H8BrNO B2424337 5-Bromo-1-phenylpyridin-2(1H)-one CAS No. 876343-52-1

5-Bromo-1-phenylpyridin-2(1H)-one

Cat. No. B2424337
M. Wt: 250.095
InChI Key: QXSGXCNUXQUIOP-UHFFFAOYSA-N
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Patent
US07465726B2

Procedure details

Into a one-neck round-bottom flask were added 5-bromo-1H-pyridin-2-one (696 mg, 4.00 mmol), phenylboronic acid (975 mg, 8.00 mmol), cupric acetate (1450 mg, 8.00 mmol), triethylamine (1120 μl, 8.00 mmol), pyridine (647 μl, 8.00 mmol), 4 Å molecular sieves (1056 mg) and methylene chloride (24 ml). The flask was loosely capped and the above mixture was stirred at rt in the atmosphere of air for 20 h. The mixture was filtered through a celite pad, washed with CH2Cl2. After concentration in vacuo, a green oil (2100 mg) was obtained, which was then purified by chromatography on silica gel (64 g) eluting with 1000 ml 20%, 2000 ml 40% and 1000 ml 50% EtOAc/hexane to obtain the title compound as a light-yellow wax-like material. 1H NMR (CDCl3, 400 MHz): δ=5.59 (d, 1H, J=9.6 Hz), 7.35-7.38 (m, 2H), 7.41-7.46 (m, 2H), 7.49-7.52 (m, 3H). MS(ES+): m/z 250.06/252.02 (100/97) [MH+]. HPLC: tR=2.71 min (ZQ2000, polar—5 min).
Quantity
696 mg
Type
reactant
Reaction Step One
Quantity
975 mg
Type
reactant
Reaction Step One
[Compound]
Name
cupric acetate
Quantity
1450 mg
Type
reactant
Reaction Step One
Quantity
1120 μL
Type
reactant
Reaction Step One
Quantity
647 μL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](=[O:8])[NH:6][CH:7]=1.[C:9]1(B(O)O)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(N(CC)CC)C.N1C=CC=CC=1>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[CH:4][C:5](=[O:8])[N:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
696 mg
Type
reactant
Smiles
BrC=1C=CC(NC1)=O
Name
Quantity
975 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
cupric acetate
Quantity
1450 mg
Type
reactant
Smiles
Name
Quantity
1120 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
647 μL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
24 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the above mixture was stirred at rt in the atmosphere of air for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was loosely capped
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a celite pad
WASH
Type
WASH
Details
washed with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
After concentration in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC=1C=CC(N(C1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2100 mg
YIELD: CALCULATEDPERCENTYIELD 209.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.